molecular formula C8H9NO2 B561748 1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-d6 CAS No. 1020719-96-3

1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-d6

Cat. No.: B561748
CAS No.: 1020719-96-3
M. Wt: 157.202
InChI Key: CIFFBTOJCKSRJY-TZCZJOIZSA-N
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Description

1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-d6, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 157.202. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,4,5,6,7,7-hexadeuterio-3a,7a-dihydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-2,5-6H,3-4H2,(H,9,10,11)/i1D,2D,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFFBTOJCKSRJY-TZCZJOIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(C2C(C1([2H])[2H])C(=O)NC2=O)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662204
Record name (4,4,5,6,7,7-~2~H_6_)-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione
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Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-96-3
Record name 3a,4,7,7a-Tetrahydro-4,7-d2-1H-isoindole-1,3(2H)-dione-4,5,6,7-d4
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4,4,5,6,7,7-~2~H_6_)-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1,2,3,6-Tetrahydrophthalimide-d6: Properties, Applications, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,2,3,6-Tetrahydrophthalimide-d6 (d6-THPI) is the deuterated isotopologue of 1,2,3,6-Tetrahydrophthalimide (THPI), a molecule of significant interest in environmental and toxicological analysis. The parent compound, THPI, is the primary and stable metabolite of Captan, a widely used agricultural fungicide[1]. Consequently, the detection and quantification of THPI in biological matrices serve as a reliable biomarker for assessing human exposure to Captan[1].

The strategic replacement of six hydrogen atoms with deuterium imparts unique physical properties to the molecule, making d6-THPI an indispensable tool for researchers. This guide provides a comprehensive overview of the chemical and physical properties of 1,2,3,6-Tetrahydrophthalimide-d6, its principal applications, and the underlying scientific principles that govern its use, particularly in modern analytical chemistry.

The significance of deuteration extends beyond simple labeling. The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This phenomenon, known as the Kinetic Isotope Effect (KIE), can alter the rate of chemical reactions, including metabolic pathways, making deuterated compounds valuable in drug development to enhance metabolic stability[2][3]. However, the most prominent application for d6-THPI is its role as a high-fidelity internal standard in mass spectrometry-based quantification, a topic this guide will explore in depth[2].

Section 1: Core Chemical and Physical Properties

The foundational characteristics of d6-THPI are critical for its proper handling, storage, and application in experimental design. While some properties are extrapolated from its non-deuterated analogue, the data presented here are compiled from various authoritative sources to ensure accuracy.

Structure and Nomenclature
  • Systematic Name: 1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-d6

  • Common Synonyms: D6-cis-1,2,3,6-Tetrahydrophthalimide, 4-Cyclohexene-1,2-dicarboximide-d6[4][5]

  • Molecular Formula: C₈H₃D₆NO₂[5][6]

  • CAS Number: 1020719-96-3[4][5][6]

  • Parent Compound (Unlabeled) CAS: 85-40-5[1][7][8][9]

The structure consists of a cyclohexene ring fused to a pyrrolidine-2,5-dione (succinimide) ring system, with deuterium atoms replacing hydrogens at the 3, 4, 5, and 6 positions of the cyclohexene ring.

Physicochemical Data Summary

The following table summarizes the key quantitative properties of 1,2,3,6-Tetrahydrophthalimide-d6.

PropertyValueSource(s)
Molecular Weight 157.20 g/mol [5]
Isotopic Purity ≥98%[5]
Appearance Beige or white powder/solid[4][9]
Melting Point 129-137 °C (unlabeled analogue)[4][9]
Solubility Soluble in Methanol, Ethyl Acetate, Chloroform[10]
Stability Stable under recommended storage conditions[4]
Storage Conditions Long-term: -20°C; Short-term: Room Temperature[10]

Section 2: Spectroscopic and Analytical Characterization

Confirming the identity, purity, and isotopic enrichment of d6-THPI is paramount. Spectroscopic techniques provide the definitive data required for validation.

The Role of Mass Spectrometry (MS)

Mass spectrometry is the cornerstone technique for both the characterization and application of d6-THPI.

  • Identity Confirmation: The primary validation is the observation of the correct molecular ion peak. For d6-THPI, this will be approximately 6 Daltons higher than its unlabeled counterpart (151.16 g/mol )[1][5]. The measured mass should correspond to its chemical formula, C₈H₃D₆NO₂.

  • Purity Analysis: High-resolution mass spectrometry can distinguish the d6-labeled compound from unlabeled or partially labeled variants, allowing for precise determination of isotopic purity.

  • Quantitative Analysis: In application, tandem mass spectrometry (LC-MS/MS) is used to monitor specific precursor-to-product ion transitions, providing exceptional sensitivity and selectivity for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers unambiguous structural confirmation and verifies the specific sites of deuteration.

  • ¹H NMR (Proton NMR): A proton NMR spectrum of d6-THPI will show a marked decrease or complete absence of signals corresponding to the protons at the 3, 4, 5, and 6 positions when compared to the spectrum of unlabeled THPI. The remaining signals (e.g., the imide proton) confirm the integrity of the core structure.

  • ²H NMR (Deuterium NMR): This technique can be employed to directly observe the deuterium nuclei, confirming that labeling has occurred at the intended positions on the cyclohexene ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides confirmation of the molecule's functional groups and the presence of C-D bonds. The vibrational frequency of a C-D bond is lower than that of a C-H bond. This results in the appearance of distinct absorption bands in the IR spectrum, typically in the 2100-2250 cm⁻¹ region, which are absent in the unlabeled compound.

Section 3: Key Applications in Research and Development

The unique properties of 1,2,3,6-Tetrahydrophthalimide-d6 make it a highly valuable tool, primarily as an internal standard for bioanalysis.

Primary Application: The Ideal Internal Standard

In quantitative mass spectrometry, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. It is used to correct for variations in sample preparation (e.g., extraction efficiency) and instrument response.

Why d6-THPI is an Exemplary Internal Standard:

  • Chemical Similarity: Being structurally identical to the analyte (THPI), it behaves nearly identically during sample extraction and chromatographic separation, ensuring that any loss of analyte is mirrored by a proportional loss of the IS.

  • Co-elution: It co-elutes with the analyte during liquid chromatography (LC), which is crucial for correcting matrix effects in the ion source.

  • Mass Differentiation: Its different mass (157 vs. 151 amu) allows it to be independently detected by the mass spectrometer without any signal interference from the analyte.

This protocol outlines a standard workflow for monitoring Captan exposure by quantifying its metabolite, THPI.

  • Sample Preparation:

    • To 1 mL of urine, add 10 µL of a 1 µg/mL solution of 1,2,3,6-Tetrahydrophthalimide-d6 (Internal Standard).

    • Vortex to mix.

    • Perform enzymatic hydrolysis (e.g., using β-glucuronidase) to release any conjugated THPI.

    • Execute a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and IS from the urine matrix.

    • Evaporate the solvent and reconstitute the residue in a suitable mobile phase for injection.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto a reverse-phase C18 column.

    • Elute using a gradient of water and methanol (both with 0.1% formic acid).

    • Monitor the specific mass transitions for THPI (e.g., m/z 152 → 79) and d6-THPI (e.g., m/z 158 → 85) using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the ratio of the analyte peak area to the internal standard peak area (Area_Analyte / Area_IS).

    • Construct a calibration curve by plotting this ratio against the known concentrations of the calibrator samples.

    • Determine the concentration of THPI in the unknown samples by interpolating their peak area ratios from the calibration curve.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Result urine Urine Sample spike Spike with d6-THPI (IS) urine->spike extract Hydrolysis & Extraction (SPE/LLE) spike->extract reconstitute Evaporate & Reconstitute extract->reconstitute lcms LC-MS/MS System reconstitute->lcms Inject quant Quantification (Peak Area Ratio) lcms->quant Detect Transitions result Final THPI Concentration quant->result Calibrate

Caption: Workflow for the quantification of THPI in biological samples.

Application in Metabolism Studies: The Kinetic Isotope Effect

The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when a deuterium atom is substituted at that position. This is the Kinetic Isotope Effect (KIE).

While d6-THPI is primarily used as an internal standard, understanding the KIE is crucial for drug development professionals. If a drug candidate is metabolized via cleavage of a specific C-H bond, replacing that hydrogen with deuterium can slow its metabolism, potentially improving its pharmacokinetic profile (e.g., increasing its half-life and exposure).

kie cluster_ch Metabolism of C-H Bond cluster_cd Metabolism of C-D Bond drug_h Drug-H ts_h Transition State (C-H Cleavage) drug_h->ts_h Lower Energy Barrier metab_h Metabolite ts_h->metab_h Fast Reaction drug_d Drug-D ts_d Transition State (C-D Cleavage) drug_d->ts_d Higher Energy Barrier metab_d Metabolite ts_d->metab_d Slow Reaction

Caption: The KIE slows metabolism by increasing the energy barrier for C-D bond cleavage.

Section 4: Safety, Handling, and Storage

As a stable, non-radioactive isotope, 1,2,3,6-Tetrahydrophthalimide-d6 does not pose a radiological hazard. However, its chemical properties are analogous to its parent compound, and appropriate precautions must be taken. The following guidance is based on safety data for the unlabeled cis-isomer.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat[11].

  • Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust[4][12]. Avoid contact with skin and eyes[11]. Wash hands thoroughly after handling.

  • Hazards: May cause skin and eye irritation. May cause skin sensitization (allergic reaction) upon repeated contact[6].

  • First Aid:

    • Inhalation: Move the person to fresh air[4].

    • Skin Contact: Wash off with soap and plenty of water[4].

    • Eye Contact: Rinse cautiously with water for several minutes[12].

    • Ingestion: Rinse mouth with water. Do not induce vomiting[4].

  • Storage: For long-term stability, store the solid compound in a tightly sealed container at -20°C[10].

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

1,2,3,6-Tetrahydrophthalimide-d6 is more than just a labeled molecule; it is a precision tool that enables researchers to achieve the highest levels of accuracy and sensitivity in analytical science. Its primary role as an internal standard in the bio-monitoring of Captan exposure is critical for public health and environmental science. Furthermore, the principles of its design and application are emblematic of the broader utility of stable isotope labeling in advancing pharmaceutical and toxicological research. By understanding its core properties and the rationale behind its use, scientists can fully leverage this compound to generate robust, reliable, and defensible data.

References

  • D6-cis-1,2,3,6-Tetrahydrophthalimide Safety Data Sheet.HPC Standards. [URL: https://www.hpc-standards.com/de/D6-cis-1-2-3-6-Tetrahydrophthalimid/674638]
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Sources

A Technical Guide to the Anticipated Metabolic Fate of 1,2,3,6-Tetrahydrophthalimide-d6 in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,2,3,6-Tetrahydrophthalimide-d6 (THPI-d6) is the deuterated analog of 1,2,3,6-Tetrahydrophthalimide (THPI), a primary metabolite of the widely used fungicide captan.[1][2][3] Understanding its metabolic fate is crucial for interpreting toxicological data, pharmacokinetic studies, and human exposure assessments where THPI-d6 serves as an indispensable internal standard. This guide provides a detailed technical overview of the predicted metabolic pathways of THPI-d6 in biological systems. We will explore the principal Phase I and Phase II reactions, present validated experimental workflows for metabolite identification, and offer expert insights into the analytical methodologies required for robust quantification. This document is intended for researchers, toxicologists, and drug development professionals engaged in metabolism and safety assessment studies.

Introduction: The Scientific Context of THPI-d6

1,2,3,6-Tetrahydrophthalimide (THPI) is the primary breakdown product of captan, a phthalimide fungicide used extensively in agriculture to control fungal diseases on fruits, vegetables, and ornamental plants.[4][5] Following exposure, captan rapidly hydrolyzes, both environmentally and within biological systems, to form the more stable THPI moiety.[2] Consequently, THPI is a key biomarker for monitoring human occupational and dietary exposure to captan.[3][5]

The deuterated isotopologue, 1,2,3,6-Tetrahydrophthalimide-d6, is synthesized for use as an internal standard in quantitative analytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7] Its utility lies in its chemical identity to the native compound, ensuring identical behavior during sample extraction and chromatographic separation, while its mass difference allows for distinct detection. While the deuterium labeling is designed not to alter the fundamental metabolic pathways, a thorough understanding of these pathways is essential for anticipating potential metabolites that may be formed and for designing comprehensive analytical strategies.

This guide will focus on the two major classes of metabolic transformation:

  • Phase I Metabolism: Initial modifications, primarily hydrolysis and oxidation, that introduce or expose functional groups.

  • Phase II Metabolism: Conjugation reactions where endogenous polar molecules are attached to the modified compound to facilitate excretion.

Predicted Metabolic Pathways of THPI-d6

The metabolic fate of THPI-d6 is predicted to closely follow that of its non-deuterated counterpart. The core transformations involve the imide ring and the cyclohexene ring.

Phase I Metabolism: The Primary Transformations

A. Hydrolysis: The Dominant Pathway The most significant metabolic reaction for THPI is the enzymatic hydrolysis of the imide ring. This reaction is catalyzed by amidases or esterases present in the liver and blood, leading to the formation of cis-1,2,3,6-tetrahydrophthalamidic acid.[4][8] This metabolite is more polar than the parent compound and represents the initial step toward detoxification and excretion. Further bacterial degradation can lead to o-phthalic acid.[4][9]

B. Oxidation: Cytochrome P450-Mediated Reactions The cyclohexene ring of the THPI-d6 molecule is a substrate for oxidative metabolism, primarily mediated by the Cytochrome P450 (CYP) enzyme superfamily in the liver.[10][11] Key oxidative pathways include:

  • Epoxidation: The double bond of the cyclohexene ring can be oxidized to form an epoxide. This is a common reaction for cyclic alkenes.

  • Hydroxylation: Hydroxyl groups can be introduced at various positions on the cyclohexene ring. Studies on captan metabolism have identified hydroxylated THPI metabolites, such as 3-hydroxy-THPI and 5-hydroxy-THPI, as significant urinary products.[12][13] These reactions create sites for subsequent Phase II conjugation.

The deuteration on the cyclohexene ring is not expected to fundamentally change these pathways, but may introduce minor kinetic isotope effects.

G parent 1,2,3,6-Tetrahydrophthalimide-d6 (THPI-d6) mid1 parent->mid1 Phase I: Hydrolysis (Amidases) mid2 parent->mid2 Phase I: Oxidation (Cytochrome P450s) hydrolysis_prod cis-1,2,3,6-Tetrahydrophthalamidic acid-d6 oxidation_prod1 Epoxy-THPI-d6 oxidation_prod2 Hydroxy-THPI-d6 (e.g., 3-OH, 5-OH) phase2_prod Glucuronide or Sulfate Conjugates of Hydroxy-THPI-d6 oxidation_prod2->phase2_prod Phase II: Conjugation mid1->hydrolysis_prod mid2->oxidation_prod1 mid2->oxidation_prod2

Caption: Predicted Phase I and Phase II metabolic pathways for THPI-d6.

Phase II Metabolism: Facilitating Excretion

Following Phase I oxidation, the newly introduced hydroxyl groups on the THPI-d6 molecule serve as attachment points for endogenous, water-soluble molecules. This conjugation process, known as Phase II metabolism, significantly increases the polarity of the metabolites, facilitating their excretion via urine. The most common Phase II reactions for hydroxylated metabolites are:

  • Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Catalyzed by sulfotransferases (SULTs).

Analytical Considerations and Predicted Mass Shifts

For researchers using THPI-d6 as an internal standard, it is crucial to anticipate the mass-to-charge ratios (m/z) of its potential metabolites in mass spectrometry analysis. The table below summarizes the predicted metabolites and their expected nominal masses.

Compound NameMolecular Formula (Non-deuterated)Nominal Mass (Non-deuterated)Molecular Formula (d6-labeled)Nominal Mass (d6-labeled)Metabolic Phase
THPI C₈H₉NO₂151C₈H₃D₆NO₂157Parent
Epoxy-THPI C₈H₉NO₃167C₈H₃D₆NO₃173Phase I
Hydroxy-THPI C₈H₉NO₃167C₈H₃D₆NO₃173Phase I
Tetrahydrophthalamidic acid C₈H₁₁NO₃169C₈H₅D₆NO₃175Phase I
Hydroxy-THPI Glucuronide C₁₄H₁₇NO₉343C₁₄H₁₁D₆NO₉349Phase II

Experimental Workflow for In Vitro Metabolite Identification

To empirically validate these predicted pathways, a tiered in vitro experimental approach is recommended. The use of subcellular fractions like liver microsomes is a cost-effective and high-throughput method for studying Phase I metabolism.[14][15][16]

Protocol: THPI-d6 Incubation with Human Liver Microsomes (HLM)

This protocol outlines a standard procedure to screen for Phase I oxidative metabolites.

Objective: To identify potential cytochrome P450-mediated metabolites of THPI-d6.

Materials:

  • 1,2,3,6-Tetrahydrophthalimide-d6 (THPI-d6)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL[17]

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regeneration System (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

  • Acetonitrile (ACN) with 0.1% Formic Acid (for reaction termination)

  • Control compounds (e.g., Testosterone, as a positive control for CYP3A4 activity)

Procedure:

  • Preparation: Thaw HLM and other reagents on ice.[18] Prepare a master mix containing phosphate buffer and the NADPH regeneration system.

  • Pre-incubation: In a microcentrifuge tube, add the HLM (final concentration 0.5-1.0 mg/mL), buffer, and THPI-d6 (final concentration 1-10 µM). Gently mix and pre-incubate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Start the reaction by adding the pre-warmed NADPH regeneration system. This provides the necessary cofactor for CYP enzyme activity.[15]

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Termination: Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing 0.1% formic acid. This precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing: Vortex the terminated samples vigorously, then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Self-Validating Controls:

  • Time-Zero (T0) Control: Terminate the reaction immediately after adding NADPH. This accounts for any non-enzymatic degradation.

  • No-NADPH Control: Incubate THPI-d6 with HLM for the full duration but without the NADPH system. This confirms that any observed metabolism is CYP-dependent.[18]

  • Heat-Inactivated Control: Use HLM that has been pre-heated (e.g., 45°C for 30 min) to denature enzymes. This confirms the enzymatic nature of the turnover.[18]

G cluster_controls Essential Controls start Start: Prepare Reagents (HLM, THPI-d6, Buffer) mix Prepare Incubation Mix: HLM + THPI-d6 + Buffer start->mix preincubate Pre-incubate at 37°C (5 minutes) mix->preincubate initiate Initiate Reaction: Add NADPH System preincubate->initiate incubate Incubate at 37°C (Time course: 0-60 min) initiate->incubate link_node terminate Terminate Reaction: Add Cold Acetonitrile incubate->terminate process Centrifuge to Pellet Protein terminate->process analyze Analyze Supernatant by LC-MS/MS process->analyze end End: Data Interpretation analyze->end control1 T0 Control (Immediate Termination) control2 No-NADPH Control (Cofactor Omission) control3 Heat-Inactivated HLM (Enzyme Denaturation)

Caption: Workflow for in vitro metabolite identification using liver microsomes.

Conclusion

The metabolic profile of 1,2,3,6-Tetrahydrophthalimide-d6 is predicted to be characterized by two primary Phase I pathways: hydrolysis of the imide ring and oxidation of the cyclohexene ring. The resulting hydroxylated metabolites are substrates for Phase II conjugation, primarily glucuronidation. The deuterium label serves as a stable mass tag throughout these transformations, allowing for clear differentiation from endogenous interferences. The experimental workflows and analytical considerations presented in this guide provide a robust framework for researchers to confidently investigate and confirm the metabolic fate of THPI-d6, ensuring data integrity in toxicological and pharmacokinetic studies.

References

  • Megadi, V. B., Tallur, P. N., Mulla, S. I., & Ninnekar, H. Z. (2010). Bacterial degradation of fungicide captan. Journal of Agricultural and Food Chemistry, 58(24), 12863–12868. ([Link])

  • Megadi, V. B., Tallur, P. N., Mulla, S. I., & Ninnekar, H. Z. (2010). Bacterial degradation of fungicide captan. PubMed. ([Link])

  • National Center for Biotechnology Information. (n.d.). Captan. PubChem Compound Summary for CID 8606. ([Link])

  • Arce, G. T., et al. (2018). Captan and Folpet: An Overview of Their Mechanism of Action and Resistance. ResearchGate. ([Link])

  • Krieger, R. I., & Thongsinthusak, T. (1993). Captan metabolism in humans yields two biomarkers, tetrahydrophthalimide (THPI) and thiazolidine-2-thione-4-carboxylic acid (TTCA) in urine. Drug and Chemical Toxicology, 16(2), 207-225. ([Link])

  • National Pesticide Information Center. (2001). Captan General Fact Sheet. Oregon State University. ([Link])

  • Fisher, M. B., et al. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the 24th Vertebrate Pest Conference. ([Link])

  • ResearchGate. (n.d.). Bacterial Degradation of Fungicide Captan. Request PDF. ([Link])

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  • Kandaswamy, C. V., et al. (2020). Improved Analysis of Captan, Tetrahydrophthalimide, Captafol, Folpet, Phthalimide, and Iprodione in Fruits and Vegetables by Liquid Chromatography Tandem Mass Spectrometry. Food Chemistry, 308, 125216. ([Link])

  • CABI Digital Library. (2019). Improved analysis of captan, tetrahydrophthalimide, captafol, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry. CABI. ([Link])

  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. ([Link])

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  • Hägele, F., Mack, D., Scherbaum, E., & Anastassiades, M. (n.d.). Analysis of Captan/THPI and of Folpet/PI via GC-MS/MS and LC-MS/MS. EURL-Pesticides.eu. ([Link])

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Methodological & Application

Application Note: High-Accuracy Quantification of Pesticide Residues in Complex Matrices Using Deuterated Internal Standards and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the principles and practices of quantifying pesticide residues in complex matrices. It emphasizes the use of deuterated internal standards coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to achieve the highest levels of accuracy and precision. Detailed protocols for sample preparation using the QuEChERS methodology, instrumental analysis, and data processing are provided, grounded in established scientific principles and regulatory guidelines.

Introduction: The Imperative for Accurate Pesticide Residue Analysis

The widespread use of pesticides in modern agriculture necessitates robust analytical methods to ensure food safety and environmental quality.[1][2] Regulatory bodies worldwide, such as the U.S. Environmental Protection Agency (EPA) and the European Union, establish Maximum Residue Limits (MRLs) for pesticides in food and feed.[2][3] Accurate quantification of these residues, often present at trace levels in complex matrices like fruits, vegetables, and cereals, presents a significant analytical challenge.[4][5]

Matrix effects, such as ion suppression or enhancement in the mass spectrometer source, and analyte losses during sample preparation are major sources of quantitative error.[6][7] The use of stable isotope-labeled internal standards, particularly deuterated analogues, in a technique known as isotope dilution mass spectrometry (IDMS), is the gold standard for overcoming these challenges.[6][8][9][10] This approach provides unparalleled accuracy by compensating for variations in sample preparation and instrumental response.[6][9]

This application note details a complete workflow, from sample extraction to final data analysis, for the quantification of multi-residue pesticides, leveraging the power of deuterated internal standards and LC-MS/MS.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is an internal standardization method where a known amount of an isotopically enriched form of the analyte (the internal standard) is added to the sample at the beginning of the analytical process.[10] Deuterated internal standards are ideal as they are chemically identical to the native analyte but have a different mass due to the replacement of hydrogen atoms with deuterium.

The core principle relies on the following:

  • Co-elution: The deuterated standard and the native analyte exhibit nearly identical chromatographic behavior, eluting at the same retention time.

  • Identical Chemical Behavior: They experience the same losses during sample preparation (extraction, cleanup) and the same matrix effects during ionization.[6]

  • Mass Differentiation: The mass spectrometer can distinguish between the native analyte and the deuterated internal standard based on their different mass-to-charge ratios (m/z).

The concentration of the native analyte is determined by measuring the response ratio of the analyte to its deuterated internal standard and interpolating this ratio against a calibration curve.[11] This ratio remains constant even if analyte is lost, as both the native compound and the standard are lost proportionally.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Sample containing Native Analyte (A) Spike Add known amount of Deuterated Standard (A) Sample->Spike Extraction Extraction & Cleanup (Losses affect A and A equally) Spike->Extraction Extract Final Extract [A]/[A*] ratio is constant Extraction->Extract LC Chromatographic Separation (A and A* co-elute) Extract->LC MS Mass Spectrometry Detection (Measures Response A and Response A) LC->MS Ratio Calculate Response Ratio (Resp_A / Resp_A) MS->Ratio Quant Quantification (Compare Ratio to Calibration Curve) Ratio->Quant

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS) Workflow.

Experimental Workflow and Protocols

This section outlines a validated protocol for the analysis of a broad scope of pesticide residues in high-moisture food commodities (e.g., fruits and vegetables).

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade).

  • Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium Citrate Dihydrate, Disodium Hydrogen Citrate Sesquihydrate, Formic Acid.

  • Dispersive SPE (d-SPE): Primary Secondary Amine (PSA) sorbent, C18 sorbent, Graphitized Carbon Black (GCB) for pigmented samples.

  • Standards: Certified reference materials of native pesticide analytes and their corresponding deuterated internal standards.

Protocol 1: Preparation of Standards
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each native pesticide and deuterated internal standard in an appropriate solvent (e.g., acetonitrile or methanol). Store at -20°C.

  • Intermediate Standard Mixes (10 µg/mL): Create combined working solutions of native pesticides and a separate mix for deuterated internal standards by diluting the stock solutions in acetonitrile.

  • Internal Standard Spiking Solution (1 µg/mL): Prepare the solution that will be added to every sample, blank, and calibration standard.

  • Calibration Curve Standards (0.5 - 200 ng/mL): Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with appropriate volumes of the intermediate native pesticide mix and the internal standard spiking solution. This is crucial for accounting for matrix effects that might not be perfectly corrected by the internal standard.[12]

Protocol 2: Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[13][14][15][16] This protocol is based on the EN 15662 method.[2][14]

Caption: QuEChERS Sample Preparation Workflow.

Step-by-Step Procedure:

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Spiking: Add the deuterated internal standard spiking solution to the sample. This early addition is critical to ensure the internal standard undergoes the exact same process as the native analytes.[6]

  • Extraction: Add 10 mL of acetonitrile. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shake & Centrifuge: Cap the tube and shake vigorously for 1 minute. Centrifuge at ≥4000 rpm for 5 minutes. This step partitions the aqueous and organic layers and extracts the pesticides into the acetonitrile.[13]

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing anhydrous MgSO₄ and PSA sorbent. For samples with pigments (e.g., spinach), GCB may be included. For fatty matrices, C18 sorbent is used.[14]

  • Final Centrifugation: Shake the d-SPE tube for 30 seconds and centrifuge for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract. Transfer it to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Instrumental Analysis

The analysis is performed using a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Typical LC-MS/MS Parameters:

ParameterSettingRationale
LC Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention and separation for a wide range of pesticide polarities.
Mobile Phase A Water with 0.1% Formic Acid & 5 mM Ammonium FormatePromotes better peak shape and ionization efficiency.
Mobile Phase B Methanol with 0.1% Formic Acid & 5 mM Ammonium FormateElutes more hydrophobic compounds.
Gradient Optimized for separation of target analytesA typical run starts with high aqueous phase, ramping up the organic phase to elute pesticides based on polarity.
Flow Rate 0.3 - 0.5 mL/minBalances analysis time with separation efficiency.
Injection Volume 1 - 5 µLKept low to minimize matrix introduction into the MS.
Ionization Source Heated Electrospray Ionization (HESI)Versatile source suitable for a wide range of pesticide chemistries.
Scan Type Scheduled Multiple Reaction Monitoring (MRM)Maximizes sensitivity and throughput by monitoring specific precursor-product ion transitions only when the analyte is expected to elute.[11]
Polarity Positive/Negative SwitchingAllows for the detection of both acidic and basic pesticides in a single run.[6]

Data Analysis, Validation, and Quality Control

Accurate quantification requires rigorous data processing and adherence to quality control procedures as outlined in guidelines like SANTE/11312/2021.[12][17][18][19]

Data Processing
  • Peak Integration: Integrate the chromatographic peaks for two specific MRM transitions (a quantifier and a qualifier ion) for each native analyte and its corresponding deuterated internal standard.

  • Ratio Calculation: The software calculates the ratio of the quantifier ion peak area of the native analyte to the quantifier ion peak area of the deuterated internal standard.

  • Calibration: A calibration curve is constructed by plotting the calculated area ratios against the known concentrations of the matrix-matched calibration standards. A linear regression with a weighting factor (e.g., 1/x) is typically used.

  • Quantification: The concentration of the analyte in the unknown sample is calculated from its area ratio using the regression equation from the calibration curve.

Method Validation

Method validation ensures that the analytical procedure is fit for its intended purpose.[20][21] Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria (Typical, per SANTE guidelines)Purpose
Linearity Correlation coefficient (r²) > 0.99Demonstrates a proportional response across a range of concentrations.
Accuracy (Recovery) 70 - 120%Measures the agreement between the measured and known concentration. Assessed by spiking blank matrix at different levels.[14]
Precision (RSD) Repeatability RSD ≤ 20%Measures the closeness of agreement between replicate measurements.
Limit of Quantification (LOQ) Lowest concentration validated with acceptable accuracy and precision.The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Specificity No significant interfering peaks at the retention time of the analyte. Ion ratio of qualifier/quantifier within ±30% of the standard.Ensures the signal is from the analyte of interest.

Conclusion

The use of deuterated internal standards in combination with the QuEChERS sample preparation method and LC-MS/MS analysis provides a robust, accurate, and high-throughput solution for the quantification of pesticide residues. This isotope dilution approach effectively mitigates matrix effects and compensates for analyte losses, ensuring data of the highest quality and reliability. Adherence to established protocols and rigorous validation procedures, such as those outlined in the SANTE guidelines, is essential for generating defensible data that meets global regulatory standards.[12][19] This methodology empowers laboratories to ensure food safety and protect consumer health with confidence.

References

  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. Journal of AOAC International. Available at: [Link]

  • QuEChERS.com. (n.d.). Home of the QuEChERS Method. Available at: [Link]

  • Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. Available at: [Link]

  • U.S. Environmental Protection Agency. (1996). Series 860 - Residue Chemistry Test Guidelines. Available at: [Link]

  • EU Reference Laboratories for Residues of Pesticides. (2026). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed - SANTE 11312/2021. Available at: [Link]

  • Ciccimaro, E., & Blair, I. A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. Available at: [Link]

  • Lynxee consulting. (2025). EUROPE – COM : New update of the analytical guidance document for residue. Available at: [Link]

  • Wageningen University & Research. (n.d.). Validation of Chemical Methods for Residue Analysis. Available at: [Link]

  • Analytical Group. (n.d.). Pesticide Residues. Available at: [Link]

  • Sharma, A., et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods. Available at: [Link]

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. Available at: [Link]

  • GSC. (n.d.). SANTE Document 11312/2021: Quality Control and Method Validation for Pesticide Analysis. Available at: [Link]

  • European Commission. (2013). METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. Available at: [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available at: [Link]

  • PubMed Central (PMC). (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Available at: [Link]

  • Semantic Scholar. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Available at: [Link]

  • Taylor & Francis Online. (2004). Quantitative LC-ESI-MS Analysis for Pesticides in a Complex Environmental Matrix Using External and Internal Standards. Available at: [Link] AO-200032733

  • U.S. Environmental Protection Agency. (1996). Residue Chemistry Test Guidelines Oppts 860.1340 Residue Analytical Method. Available at: [Link]

  • Wikipedia. (n.d.). Isotope dilution. Available at: [Link]

Sources

Application Note: Quantitative Analysis of 1,2,3,6-Tetrahydrophthalimide (THPI) in Food and Environmental Matrices Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated methodologies for the sensitive and accurate quantification of 1,2,3,6-Tetrahydrophthalimide (THPI) in complex food and environmental water samples. THPI is the principal and stable metabolite of captan, a widely used dicarboximide fungicide.[1][2][3] Due to the thermal instability of the parent compound, regulatory monitoring often relies on the analysis of THPI.[4][5] To ensure the highest level of accuracy and to correct for matrix effects and procedural variability, this protocol employs 1,2,3,6-Tetrahydrophthalimide-d6 (THPI-d6) as a stable isotope-labeled internal standard (SIL-IS). We detail two distinct sample preparation workflows: a QuEChERS-based method for diverse food matrices and a Solid-Phase Extraction (SPE) method for environmental water samples.[6][7] Final analysis is performed by Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), providing excellent selectivity and sensitivity.[8][9]

Introduction: The Rationale for THPI and the Role of THPI-d6

Captan is a non-systemic fungicide used globally to control a wide spectrum of fungal diseases on fruits, vegetables, and ornamental plants.[4] However, captan is known to degrade rapidly during sample processing and analysis, particularly with heat-dependent techniques like Gas Chromatography (GC).[4][5] Its primary degradation product, 1,2,3,6-Tetrahydrophthalimide (THPI), is significantly more stable and is therefore considered a reliable marker for the total residue of captan in food and environmental samples.[1][3]

Quantitative analysis in complex matrices such as food and environmental samples is challenging due to the presence of co-extractive compounds that can cause ion suppression or enhancement in the mass spectrometer, a phenomenon known as the "matrix effect". The most effective strategy to mitigate these inaccuracies is the use of a stable isotope-labeled internal standard. THPI-d6 is the ideal internal standard for this application. Being chemically identical to the native THPI, it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix effects. However, its mass is different due to the deuterium labels, allowing it to be distinguished and measured independently by the mass spectrometer. By calculating the peak area ratio of the native analyte to the labeled standard, precise and accurate quantification can be achieved, regardless of sample-to-sample variations.

This guide provides comprehensive protocols designed for analytical scientists in regulatory, industrial, and research laboratories.

Analysis of THPI in Food Samples by QuEChERS and LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the gold standard for multi-residue pesticide analysis in food.[10][11][12] It involves a simple two-step process: a salting-out extraction with acetonitrile, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[6][13]

Principle of the QuEChERS Method

A homogenized sample is first extracted with acetonitrile. High concentrations of salts (e.g., magnesium sulfate and sodium chloride) are then added to induce phase separation between the aqueous and organic layers, partitioning the pesticides into the acetonitrile layer. An aliquot of this extract is then cleaned using a d-SPE step, where sorbents are added to remove specific matrix interferences before LC-MS/MS analysis.

Detailed Protocol: QuEChERS (EN 15662 Method)
  • Sample Homogenization:

    • Weigh 10 g (± 0.1 g) of a representative, homogenized food sample into a 50 mL polypropylene centrifuge tube. For dry samples (e.g., cereals), add 10 mL of reagent-grade water and allow to rehydrate for 30 minutes.

  • Internal Standard Spiking:

    • Add a precise volume of THPI-d6 working solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.

    • Scientist's Note: Spiking the internal standard at the very beginning of the workflow is critical. This ensures that the SIL-IS undergoes every subsequent step—extraction, cleanup, and analysis—alongside the native analyte, enabling it to accurately correct for any losses or matrix effects throughout the entire process.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Cap the tube securely and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge the tube at ≥4000 RCF for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE tube.

    • The choice of d-SPE sorbent depends on the food matrix:

      • General Fruits & Vegetables: 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA).

      • Pigmented Fruits & Vegetables: Add 50 mg of Graphitized Carbon Black (GCB).

      • High-Fat Samples: Add 50 mg of C18 sorbent.

    • Scientist's Note: PSA is used to remove organic acids, sugars, and other polar interferences. C18 is effective at removing lipids and other non-polar compounds, while GCB removes pigments like chlorophyll. Anhydrous MgSO₄ is always included to remove residual water.[13]

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at ≥4000 RCF for 5 minutes.

  • Final Extract Preparation:

    • Transfer the cleaned supernatant into an autosampler vial for LC-MS/MS analysis.

QuEChERS Workflow Diagram

QuEChERS_Workflow cluster_prep Sample Preparation cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenize 1. Homogenize 10g Sample Spike 2. Spike with THPI-d6 IS Homogenize->Spike Extract 3. Add 10mL ACN & Extraction Salts Spike->Extract Centrifuge1 4. Shake & Centrifuge Extract->Centrifuge1 Transfer 5. Transfer 1mL Supernatant Centrifuge1->Transfer Supernatant dSPE 6. Add d-SPE Sorbents (MgSO4, PSA, C18) Transfer->dSPE Centrifuge2 7. Vortex & Centrifuge dSPE->Centrifuge2 LCMS 8. LC-MS/MS Analysis Centrifuge2->LCMS Clean Extract SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Filter 1. Filter 250mL Water Sample Spike 2. Spike with THPI-d6 IS Filter->Spike Condition 3. Condition SPE Cartridge Load 4. Load Sample Condition->Load Wash 5. Wash & Dry Cartridge Load->Wash Elute 6. Elute Analytes Wash->Elute Evap 7. Evaporate & Reconstitute Elute->Evap LCMS 8. LC-MS/MS Analysis Evap->LCMS

Caption: Workflow for THPI analysis in water by SPE.

Instrumental Analysis: LC-MS/MS Parameters

Liquid chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the necessary sensitivity and selectivity for trace-level quantification. [14][15]

LC Parameters Recommended Conditions
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid & 5 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid & 5 mM Ammonium Formate
Gradient Start at 10% B, ramp to 95% B over 8 min, hold 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL

| Column Temp. | 40°C |

MS/MS Parameters Recommended Conditions
Ionization Mode Electrospray Ionization Positive (ESI+)
Source Temp. 500°C
IonSpray Voltage 5500 V
MRM Transitions Analyte
THPI
THPI-d6

Note: MS/MS parameters such as collision energy and cone voltage should be optimized for the specific instrument in use.

Method Validation and Performance

The described methods were validated according to the SANTE/11312/2021 guidelines for pesticide residue analysis. [8][16]Key validation parameters include linearity, accuracy (recovery), precision (repeatability, %RSD), and the Limit of Quantification (LOQ).

Matrix Spike Level (µg/kg) Mean Recovery (%) Precision (% RSD, n=5) LOQ (µg/kg)
Apple (High Water) 10984.510
1001013.8
Avocado (High Fat) 10918.210
100956.5
Spinach (High Pigment) 10947.110
100975.9
Surface Water (µg/L) 0.051055.30.05
0.51024.1

Validation Results Summary:

  • Linearity: Excellent linearity was achieved with a correlation coefficient (R²) > 0.995 across the calibration range (e.g., 1-200 µg/L).

  • Accuracy & Precision: Mean recoveries for all matrices were within the acceptable range of 70-120%, with relative standard deviations (RSDs) below 10%, demonstrating excellent accuracy and precision. [8][9]* LOQ: The method achieves low limits of quantification, suitable for regulatory monitoring against established Maximum Residue Limits (MRLs).

Conclusion

The methodologies presented provide a comprehensive solution for the reliable quantification of 1,2,3,6-Tetrahydrophthalimide (THPI) in challenging food and environmental water matrices. The strategic use of 1,2,3,6-Tetrahydrophthalimide-d6 as an internal standard is fundamental to the success of the method, ensuring high accuracy by compensating for matrix interference and procedural variations. The combination of optimized QuEChERS or SPE sample preparation with sensitive LC-MS/MS analysis delivers a robust, high-throughput workflow suitable for routine monitoring and research applications.

References

  • Anastassiades, M., Lehotay, S. J., et al. (2003). QuEChERS: Home. Available at: [Link]

  • Waters Corporation. (n.d.). LC-MS Analysis of Common Fungicide Residues. Available at: [Link]

  • Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. Available at: [Link]

  • Calvini, R., et al. (2021). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. MDPI. Available at: [Link]

  • Lehotay, S. J. (2004). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. Available at: [Link]

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  • JoVE. (2016). A Simple Method for Automated Solid Phase Extraction of Water Samples for Immunological Analysis of Small Pollutants. Available at: [Link]

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  • European Commission. (2021). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. SANTE/11312/2021. Available at: [Link]

  • ResearchGate. (2023). Improved analysis of captan, tetrahydrophthalimide, captafol, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry. Available at: [Link]

  • Shimadzu. (n.d.). Analysis of Captan, Folpet, and their Derivatives in Food with APCI-LCMS-8060. Available at: [Link]

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  • ACS Publications. (2007). Determination of Postharvest Fungicides in Fruit Juices by Solid-Phase Extraction Followed by Liquid Chromatography Electrospray Time-of-Flight Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • ResearchGate. (2023). Captan: Problems Associated with its Identification in Environmental Materials and Food Products. Potential Solutions. Available at: [Link]

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  • NIH. (2020). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. PMC. Available at: [Link]

  • NIH. (2022). LC-MS/MS-Based Fungicide Accumulation Assay to Demonstrate Efflux Activity in the Wheat Pathogen Zymoseptoria tritici. PMC. Available at: [Link]

  • Carl ROTH. (n.d.). 1,2,3,6-Tetrahydrophthalimide, CAS No. 1469-48-3. Available at: [Link]

  • PubMed. (2019). Improved Analysis of Captan, Tetrahydrophthalimide, Captafol, Folpet, Phthalimide, and Iprodione in Fruits and Vegetables by Liquid Chromatography Tandem Mass Spectrometry. Available at: [Link]

  • WSEAS. (2023). Captan: Problems Associated with its Identification in Environmental Materials and Food Products. Potential Solutions. Available at: [Link]

  • ACS Publications. (2003). GC-ITMS Determination and Degradation of Captan during Winemaking. Journal of Agricultural and Food Chemistry. Available at: [Link]

Sources

A High-Precision Guide to Isotope Dilution Mass Spectrometry: Quantification of 1,2,3,6-Tetrahydrophthalimide using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive, in-depth protocol for the quantitative analysis of 1,2,3,6-Tetrahydrophthalimide (THPI) utilizing Isotope Dilution Mass Spectrometry (IDMS). The methodology leverages 1,2,3,6-Tetrahydrophthalimide-d6 as a stable isotope-labeled internal standard to achieve the highest levels of accuracy and precision, a critical requirement for regulatory compliance and safety assessments. This guide is intended for researchers, scientists, and professionals in drug development and analytical testing who require a robust and reliable quantification method. We will delve into the core principles of IDMS, provide a step-by-step experimental workflow, and discuss the causality behind key procedural choices to ensure methodological soundness.

The Principle and Power of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving highly accurate and precise quantification of target analytes.[1] The fundamental principle of IDMS lies in the addition of a known quantity of an isotopically labeled version of the analyte, known as the internal standard, to the sample at the very beginning of the analytical process.[2][3] This internal standard is chemically identical to the analyte but possesses a different mass due to the incorporation of stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N).

Because the analyte and the internal standard are chemically indistinguishable, they exhibit virtually identical behavior throughout the entire analytical workflow, including extraction, derivatization, and chromatographic separation.[2] Consequently, any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. The mass spectrometer can differentiate between the native analyte and the isotopically labeled internal standard based on their mass-to-charge ratios (m/z). By measuring the ratio of the signal from the native analyte to that of the internal standard, an exceptionally accurate quantification can be achieved, as this ratio remains constant irrespective of sample loss or variations in instrument response.[2] This intrinsic correction for analytical variability is what positions IDMS as a definitive method in quantitative analysis.[1]

Application Focus: Quantifying 1,2,3,6-Tetrahydrophthalimide

1,2,3,6-Tetrahydrophthalimide (THPI) is a primary metabolite of the fungicide captan.[4] Due to the widespread agricultural use of captan, monitoring for the presence of THPI in food products and environmental samples is crucial for assessing exposure and ensuring safety.[4][5] The inherent instability of captan, which can degrade to THPI during analysis, makes direct measurement challenging.[6] Therefore, a reliable method for the accurate quantification of THPI is essential.

This protocol employs 1,2,3,6-Tetrahydrophthalimide-d6 as the internal standard. The incorporation of six deuterium atoms provides a distinct mass shift, allowing for clear differentiation from the native THPI by the mass spectrometer, while preserving the chemical properties necessary for effective isotope dilution.

Comprehensive Experimental Protocol

Essential Materials and Reagents
  • Analyte Standard: 1,2,3,6-Tetrahydrophthalimide (CAS: 85-40-5), ≥98% purity.[7][8]

  • Internal Standard: 1,2,3,6-Tetrahydrophthalimide-d6.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).

  • Additives: Formic Acid (LC-MS grade), Acetic Acid (optional for sample extraction).

  • Solid Phase Extraction (SPE): C18 cartridges for sample cleanup, if required.

  • Filters: 0.22 µm syringe filters (e.g., PTFE).

Recommended Instrumentation
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering precise gradients.

  • Mass Spectrometer (MS): A triple quadrupole (QqQ) mass spectrometer is highly recommended for its sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode. An atmospheric pressure chemical ionization (APCI) source may be beneficial for these compounds.[9][10]

Preparation of Standards

Accuracy in standard preparation is paramount for the success of the IDMS method.

  • Primary Stock Solutions (e.g., 1 mg/mL):

    • Accurately weigh ~10 mg of 1,2,3,6-Tetrahydrophthalimide and dissolve in 10 mL of methanol.

    • Accurately weigh ~10 mg of 1,2,3,6-Tetrahydrophthalimide-d6 and dissolve in 10 mL of methanol.

    • Rationale: Methanol is a suitable solvent for both compounds, and preparing a concentrated primary stock minimizes weighing errors.

  • Intermediate Working Solutions (e.g., 10 µg/mL):

    • Perform serial dilutions of the primary stock solutions with methanol to achieve the desired concentration.

  • Calibration Curve Standards:

    • Prepare a series of calibration standards by spiking appropriate volumes of the analyte working solution into a blank matrix extract. This creates matrix-matched calibrants to mimic the sample environment.

    • To each calibration standard and all unknown samples, add a fixed, known amount of the 1,2,3,6-Tetrahydrophthalimide-d6 working solution. A typical final concentration might be 50 ng/mL.

    • Rationale: Adding a constant amount of the internal standard to both calibrants and samples is the cornerstone of isotope dilution, as it is the ratio of analyte to internal standard that is measured.

Sample Preparation: A Generalized Workflow

The following is a robust sample preparation scheme adaptable to various matrices like fruits and vegetables. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective approach.

  • Homogenization: Cryogenic milling of solid samples is recommended to minimize enzymatic degradation of the analyte.[5]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (with 1% acetic acid, optional).[4]

    • Crucially, at this stage, spike the sample with a known volume of the 1,2,3,6-Tetrahydrophthalimide-d6 working solution.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at >4000 x g for 5 minutes.

    • Rationale: Spiking the internal standard at the earliest step ensures it experiences the same extraction efficiency and potential losses as the native analyte.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a portion of the supernatant (e.g., 6 mL) to a d-SPE tube containing cleanup sorbents (e.g., PSA and C18).

    • Vortex for 30 seconds and centrifuge.

    • Rationale: d-SPE removes interfering matrix components like fatty acids and pigments that can suppress the MS signal.

  • Final Preparation:

    • Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the initial mobile phase.

    • Filter through a 0.22 µm syringe filter prior to injection.

LC-MS/MS Instrumental Parameters

Table 1: Suggested Liquid Chromatography Conditions

ParameterValueRationale
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.7 µm)Provides good retention and separation for moderately polar compounds like THPI.[11]
Mobile Phase A Water with 0.1% Acetic AcidAcidification improves peak shape and ionization efficiency.[11]
Mobile Phase B Acetonitrile with 0.1% Acetic AcidA common organic solvent for reverse-phase chromatography.[11]
Gradient 5% B to 95% B over 8 minutesA standard gradient to elute the analyte and clean the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.[11]
Column Temperature 40 °CEnhances separation efficiency and reduces backpressure.[11]
Injection Volume 2-5 µLBalances sensitivity with potential matrix loading.

Table 2: Mass Spectrometry Parameters (MRM)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1,2,3,6-Tetrahydrophthalimide 152.1[To be determined][To be determined]
1,2,3,6-Tetrahydrophthalimide-d6 158.1[To be determined][To be determined]

Note: The molecular weight of THPI is 151.16 g/mol .[7][12] The precursor ion will be the protonated molecule [M+H]⁺. Product ions and collision energies must be empirically optimized by infusing individual standards into the mass spectrometer to determine the most stable and abundant fragment ions for quantification and qualification.

Visualizing the IDMS Workflow

IDMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Sample Spike Spike with Known Amount of THPI-d6 (IS) Sample->Spike Extract Solvent Extraction (e.g., QuEChERS) Spike->Extract Clean d-SPE Cleanup Extract->Clean Final Evaporate & Reconstitute Clean->Final LC LC Separation (Analyte and IS Co-elute) Final->LC MS MS/MS Detection (MRM Mode) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Quant Quantify Sample from Calibration Curve Ratio->Quant CalCurve Plot Ratio vs. Concentration for Calibration Standards CalCurve->Quant

Caption: A streamlined workflow for the quantification of THPI by IDMS.

Data Analysis and Quality Assurance

  • Peak Integration: Integrate the chromatographic peaks for the selected MRM transitions for both THPI and THPI-d6.

  • Response Ratio Calculation: For each injection (calibrant, QC, and unknown sample), calculate the peak area ratio: Ratio = (Peak Area of THPI) / (Peak Area of THPI-d6).

  • Calibration Curve: Generate a calibration curve by plotting the response ratio (y-axis) against the known concentration of the THPI standards (x-axis). Apply a linear regression, often with a 1/x or 1/x² weighting, to best fit the data.

  • Quantification: Determine the concentration of THPI in the unknown samples by interpolating their measured response ratios onto the calibration curve.

  • Quality Control:

    • Method Blanks: Analyze a blank matrix sample with each batch to check for contamination.

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to verify the accuracy and precision of the method.

    • Internal Standard Monitoring: The absolute peak area of the THPI-d6 should be monitored across the analytical run. Significant variation (>30%) may indicate an issue with sample preparation or instrument performance.

The Logic of Isotope Dilution: A Conceptual Diagram

ID_Principle cluster_process Sample Processing & Analysis A Sample Contains Unknown Amount (Ax) of Native Analyte B Spike Add Known Amount (Bs) of Labeled Standard (IS) A->B C Mixture Undergoes Extraction, Cleanup, etc. (Losses affect both equally) B->C D LC-MS/MS Measurement Determines Ratio (Rx = Ax/Bs) C->D E Calculation Unknown Amount Ax = Rx * Bs D->E

Caption: The fundamental principle of quantification using isotope dilution.

References

  • Henrion, A. (1994). Reduction of systematic errors in quantitative analysis by isotope dilution mass spectrometry (IDMS): an iterative method. Fresenius' Journal of Analytical Chemistry, 350(12), 657–658.
  • BenchChem. (2025). Application Notes & Protocols: Quantitative Analysis of Atropine using Isotope Dilution Mass Spectrometry. Retrieved from a relevant scientific resource provider.
  • Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]

  • PubMed. (2019). Improved Analysis of Captan, Tetrahydrophthalimide, Captafol, Folpet, Phthalimide, and Iprodione in Fruits and Vegetables by Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved analysis of captan, tetrahydrophthalimide, captafol, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (2018). Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Inorganic Trace Analysis by Isotope Dilution Mass Spectrometry—New Frontiers.
  • European Union Reference Laboratory for Single Residue Methods. (2019). Analytical Observations Report.
  • Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]

  • ACS Publications. (n.d.). Quantitative analysis by isotopic dilution using mass spectroscopy: The determination of caffeine by GC-MS. Journal of Chemical Education. Retrieved from [Link]

  • ACS Publications. (n.d.). Quantitative analysis by isotopic dilution using mass spectroscopy: The determination of caffeine by GC-MS. Journal of Chemical Education. Retrieved from [Link]

  • SASA (Science and Advice for Scottish Agriculture). (n.d.). The use of a deactivated (baffled) PTV injector liner and GCMS/MS method. Retrieved from a relevant government or agency website.
  • BenchChem. (2025). Isotope Dilution Mass Spectrometry: A Guide to Unparalleled Accuracy and Precision in Quantitative Analysis. Retrieved from a relevant scientific resource provider.
  • Waters Corporation. (n.d.). A New Strategy for the Determination of Captan and Folpet in Food Matrices.
  • ResearchGate. (n.d.). Liquid chromatography–tandem mass spectrometry (LC/APCI-MS/MS) methods for the quantification of captan and folpet phthalimide metabolites in human plasma and urine. Retrieved from [Link]

  • SciSpace. (n.d.). Liquid chromatography–tandem mass spectrometry (LC/APCI-MS/MS) methods for the quantification of captan and folpet phthalimide. Retrieved from a relevant scientific article repository.
  • Shimadzu. (n.d.). eC212 Analysis of Captan, Folpet and Their Derivatives in Water by APCI-LCMS-8060.
  • European Union Reference Laboratories for Pesticide Residues. (n.d.). Supercritical fluid chromatography coupled to tandem mass spectrometry for the analysis of captan and folpet in fruits and vegetables. Retrieved from [Link]

  • Shimadzu. (n.d.). eC214 Analysis of Captan, Folpet, and their Derivatives in Food with APCI-LCMS-8060.
  • European Union Reference Laboratories for Pesticide Residues. (n.d.). Analysis of Captan/THPI and of Folpet/PI via GC-MS/MS and LC-MS/MS.
  • NIST WebBook. (n.d.). 1,2,3,6-Tetrahydrophthalimide. Retrieved from [Link]

  • CRM LABSTANDARD. (n.d.). Tetrahydrophthalimide, 1,2,3,6- solution. Retrieved from a relevant commercial standard provider's website.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Calibration Curve Non-Linearity with 1,2,3,6-Tetrahydrophthalimide-d6

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced analytical applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with calibration curve non-linearity, specifically when utilizing 1,2,3,6-Tetrahydrophthalimide-d6 as an internal standard (IS). Here, we provide in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues in your LC-MS/MS assays.

Troubleshooting Guide: From Diagnosis to Resolution

This section is structured to help you systematically identify and address the root cause of your calibration curve non-linearity.

Question 1: My calibration curve is showing a distinct plateau or flattening at higher concentrations. What are the likely causes and how can I fix this?

Answer:

A plateau at the upper end of your calibration curve is a classic sign of detector saturation or ion suppression that is not being adequately compensated for by the internal standard.[1][2][3][4][5]

Immediate Diagnostic Steps:

  • Review Absolute Response: Examine the absolute peak area of both the analyte and the 1,2,3,6-Tetrahydrophthalimide-d6 internal standard at each calibration point.

    • If the analyte signal plateaus while the IS signal remains stable: This strongly suggests analyte-specific detector saturation.[3][6]

    • If both the analyte and IS signals show suppression at high concentrations: This points towards a significant matrix effect or a general ion source issue at high analyte concentrations.[7][8]

Troubleshooting Workflow:

start High Concentration Plateau Observed check_response Review Absolute Peak Areas of Analyte and IS start->check_response analyte_saturates Analyte Signal Plateaus, IS is Stable check_response->analyte_saturates Scenario A both_suppress Both Analyte and IS Signals Suppress check_response->both_suppress Scenario B dilute_sample Dilute High Concentration Samples analyte_saturates->dilute_sample optimize_is Optimize IS Concentration both_suppress->optimize_is extend_curve Extend Calibration Curve to Confirm Saturation dilute_sample->extend_curve improve_cleanup Improve Sample Cleanup optimize_is->improve_cleanup

Caption: Workflow for troubleshooting high concentration plateauing.

Detailed Protocols:

  • Protocol for Sample Dilution:

    • Prepare a dilution series of your highest concentration standards and any affected unknown samples.

    • Use a validated blank matrix for dilution to maintain matrix consistency.

    • Re-inject the diluted samples and observe if the response falls within the linear range of the curve.

  • Protocol for Optimizing Internal Standard Concentration:

    • Prepare several sets of your calibration standards.

    • Spike each set with a different concentration of 1,2,3,6-Tetrahydrophthalimide-d6 (e.g., 0.5x, 1x, and 2x the original concentration).

    • Analyze all sets and determine which IS concentration provides the best linearity over your desired concentration range. It has been observed that increasing the internal standard concentration can sometimes improve linearity.[9]

Question 2: My calibration curve is non-linear at the lower concentration end. What should I investigate?

Answer:

Non-linearity at the lower end of the calibration curve often points to issues with analyte adsorption, poor ionization efficiency at low concentrations, or errors in standard preparation.[10]

Immediate Diagnostic Steps:

  • Check for Peak Tailing: Examine the peak shape of your analyte at the lower limit of quantitation (LLOQ). Tailing peaks can indicate active sites in your LC system.

  • Verify Standard Preparation: Re-prepare your lowest concentration standards from a fresh stock solution to rule out dilution errors.

  • Assess Signal-to-Noise (S/N): Ensure that the S/N ratio for your LLOQ is adequate (typically >10) and reproducible.

Troubleshooting Workflow:

start Low Concentration Non-Linearity check_peak_shape Examine Peak Shape at LLOQ start->check_peak_shape tailing Tailing Observed check_peak_shape->tailing Indicates Adsorption good_shape Symmetrical Peak check_peak_shape->good_shape passivate_system Passivate LC System tailing->passivate_system check_standards Verify Standard Preparation good_shape->check_standards optimize_source Optimize Ion Source Parameters check_standards->optimize_source

Caption: Workflow for troubleshooting low concentration non-linearity.

Detailed Protocols:

  • Protocol for System Passivation:

    • Prepare a passivation solution, which could be a high concentration of your analyte in the mobile phase.

    • Make several injections of this solution to saturate any active sites in the injector, tubing, and column.

    • Follow with several blank injections to wash out the excess analyte before running your low concentration standards again.

  • Protocol for Ion Source Optimization:

    • Infuse a solution of your analyte at a concentration near the LLOQ directly into the mass spectrometer.

    • Systematically adjust ion source parameters (e.g., gas flows, temperatures, spray voltage) to maximize the signal intensity and stability.

Frequently Asked Questions (FAQs)

Q1: Why might my deuterated internal standard, 1,2,3,6-Tetrahydrophthalimide-d6, fail to compensate for matrix effects?

A1: While stable isotope-labeled (SIL) internal standards like 1,2,3,6-Tetrahydrophthalimide-d6 are the gold standard, they can sometimes fail to perfectly compensate for matrix effects.[11][12][13] This can be due to:

  • Chromatographic Isotope Effect: The deuterium atoms in 1,2,3,6-Tetrahydrophthalimide-d6 can cause it to have slightly different chromatographic properties than the unlabeled analyte.[7] This can lead to a slight separation in retention time.

  • Differential Ion Suppression: If the analyte and the internal standard do not co-elute perfectly, they may be exposed to different co-eluting matrix components, leading to varying degrees of ion suppression.[7][14] This invalidates the assumption that the IS experiences the same matrix effects as the analyte.

To mitigate this, it's crucial to use a chromatographic method that ensures complete co-elution of the analyte and the internal standard.[14]

Q2: Can the source of my 1,2,3,6-Tetrahydrophthalimide-d6 internal standard affect my results?

A2: Yes, the purity of your internal standard is critical. Impurities in the IS can lead to inaccurate quantification. Specifically, the presence of unlabeled analyte in your IS stock solution can artificially inflate the response at lower concentrations, leading to non-linearity. Always ensure you are using a high-purity, certified internal standard and verify its purity upon receipt.

Q3: What are the regulatory expectations for calibration curve linearity?

A3: Regulatory bodies like the FDA and EMA provide guidelines on bioanalytical method validation.[15][16][17][18] While they don't mandate a specific regression model, they require that the chosen model accurately describes the relationship between concentration and response.

  • Linear vs. Non-linear Models: A linear regression with a weighting factor (commonly 1/x or 1/x²) is often preferred. However, if the data is inherently non-linear, a quadratic regression model may be acceptable, but its use must be justified and the model carefully evaluated.[19][20][21]

  • Acceptance Criteria: The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLOQ).[22]

Q4: How does my choice of regression model impact my results?

A4: The choice of regression model is critical for accurate quantification.

  • Unweighted Linear Regression: This model assumes equal variance across the entire concentration range, which is rarely the case in bioanalytical assays. It can lead to significant inaccuracies, especially at the lower end of the curve.

  • Weighted Linear Regression: By applying a weighting factor (e.g., 1/x²), this model gives more weight to the data points at the lower concentrations, where the variance is smaller. This typically provides a more accurate fit for bioanalytical data.

  • Quadratic Regression: This model can be used to fit non-linear data. However, it's important to ensure that the non-linearity is due to a predictable phenomenon (like detector saturation) and not random error.[19][21] Overfitting the data with a complex model can lead to poor predictive performance for unknown samples.

Data Presentation: Comparing Regression Models

Regression Model Pros Cons Best For
Unweighted Linear Simple to implement.Often inaccurate for bioanalytical data.Data with uniform variance (rare).
Weighted Linear (1/x²) Accounts for heteroscedasticity; improves accuracy at low concentrations.Requires appropriate weighting factor selection.Most bioanalytical assays.
Quadratic Can fit non-linear data.Risk of overfitting; requires justification.Data with known, predictable non-linearity.[19][21]

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA).
  • Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers.
  • EMA released for public consultation the draft ICH guideline M10 on bioanalytical method valid
  • Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evalu
  • Chrom
  • Gas Chromatography Problem Solving and Troubleshooting.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed.
  • Guideline Bioanalytical method valid
  • Troubleshooting non-linear calibration curves for 3alpha-Hydroxyandrost-4-en-17-one - Benchchem.
  • Technical Support Center: Ion Suppression Effects on Deuter
  • Ion Suppression: A Major Concern in Mass Spectrometry - LCGC Intern
  • Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - ResearchG
  • Calibration Practices in Clinical Mass Spectrometry: Review and Recommend
  • Saturation of GC Detectors - Separ
  • Science of Chrom
  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chrom
  • Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed.
  • Why does increasing the internal standard concentration (higher than the ULOQ) improves linearity in LC-MS/MS?
  • Fitting Nonlinear Calibration Curves: No Models Perfect - Scirp.org.
  • [Question] Non-linear standard (calibrator)
  • Linear Curve | PDF | Detection Limit | Regression Analysis - Scribd.

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Technical Support Center: 1,2,3,6-Tetrahydrophthalimide-d6 (THPI-d6) Data Workflows

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 1,2,3,6-Tetrahydrophthalimide-d6 (THPI-d6). This guide is designed for researchers, analytical scientists, and drug development professionals who utilize this stable isotope-labeled internal standard (SIL-IS) for quantitative analysis. As a deuterated analog of the primary captan metabolite, THPI, its proper use is critical for robust and reliable bioanalytical data.[1][2][3] This document provides in-depth, field-proven insights into software workflows, data processing, and troubleshooting, moving beyond procedural steps to explain the scientific rationale behind key decisions.

Section 1: The Role of THPI-d6 in Quantitative Bioanalysis

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, particularly for bioanalytical assays submitted to regulatory bodies like the FDA and EMA.[4] THPI-d6 is designed to be chemically and physically almost identical to the native analyte (THPI).[4][5] This similarity allows it to co-elute chromatographically and exhibit similar ionization behavior, effectively normalizing for variability during sample extraction, injection, and detection.[5][6] The use of a SIL-IS like THPI-d6 is the most effective way to compensate for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the sample matrix (e.g., plasma, urine).[6][7]

Frequently Asked Questions (FAQs)

Q1: Why is using a deuterated internal standard like THPI-d6 superior to using a structural analog?

A1: While structural analogs can account for some experimental variability, they are not a perfect match. Deuterated standards like THPI-d6 offer several key advantages:

  • Co-elution: They typically have nearly identical retention times to the analyte, meaning they experience the same matrix effects at the same time.[4] Structural analogs may elute earlier or later, experiencing different levels of ion suppression or enhancement.

  • Similar Ionization Efficiency: The ionization efficiency of a deuterated standard is much closer to its unlabeled counterpart than a different chemical structure would be. This leads to more accurate correction and improved data precision.[7]

  • Reduced Method Development Time: Investing in a SIL-IS can significantly shorten method development by mitigating issues like assay bias that frequently arise when using surrogate internal standards.[6]

Section 2: LC-MS/MS Software & Data Processing Workflow

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of THPI, as gas chromatography (GC) can cause thermal degradation of the parent compound captan into THPI, leading to artificially inflated results.[8][9][10]

Experimental Protocol: Setting Up an LC-MS/MS Method
  • Standard Preparation: Prepare stock solutions of THPI and THPI-d6 in a suitable organic solvent (e.g., acetonitrile or methanol). Create a calibration curve by spiking known concentrations of THPI into a representative blank matrix (e.g., human plasma), along with a constant concentration of THPI-d6.

  • Chromatography: Use a C18 reverse-phase column. A typical mobile phase could consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B), run in a gradient. Acidifying the mobile phase helps with peak shape and compound stability.[11][12]

  • Mass Spectrometry: Optimize the instrument using electrospray ionization (ESI) in positive mode. Infuse a solution of THPI and THPI-d6 to determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM).

Data Presentation: Recommended MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)PolarityNotes
1,2,3,6-Tetrahydrophthalimide (THPI)152.179.1PositiveThe 152.1 m/z represents the [M+H]+ ion. The 79.1 m/z fragment is a characteristic and stable product ion.
1,2,3,6-Tetrahydrophthalimide-d6 (THPI-d6)158.185.1PositiveThe +6 Da mass shift corresponds to the six deuterium atoms. The fragment ion also reflects this mass shift.

Note: These values are theoretical and should be empirically optimized on your specific mass spectrometer.

Visualization: Standard LC-MS/MS Bioanalytical Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing cluster_review Data Review & Reporting Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with THPI-d6 (IS) Sample->Spike Extract Protein Precipitation or LLE/SPE Spike->Extract LC LC Separation (e.g., C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration (Analyte & IS) MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio CalCurve Generate Calibration Curve Ratio->CalCurve Quantify Quantify Unknowns CalCurve->Quantify Review Review QC Samples & Batch Acceptance Quantify->Review Report Generate Report Review->Report

Caption: A typical workflow for quantitative bioanalysis using a deuterated internal standard.

Troubleshooting Guides & FAQs

Q1: My THPI-d6 internal standard solution shows a small peak in the unlabeled THPI channel. Is this a problem?

A1: Yes, this is a critical issue known as isotopic interference or crosstalk. It indicates that the deuterated standard contains a small amount of the unlabeled analyte as an impurity.[13] This can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).

  • Causality: This impurity can arise during the chemical synthesis of the deuterated standard.

  • Self-Validation Protocol:

    • Prepare a "zero sample" (blank matrix spiked only with THPI-d6).

    • Acquire data, monitoring the MRM transitions for both THPI and THPI-d6.

    • The response in the THPI channel should be negligible. Regulatory guidelines often state that the interference at the LLOQ level should be less than 20% of the LLOQ response, and the interference in the IS channel from the analyte at the upper limit of quantification (ULOQ) should be less than 5%.

  • Solution: Source a higher purity standard (isotopic enrichment of >98% is recommended).[4] If this is not possible, the contribution of the impurity must be mathematically accounted for, though this is a less desirable approach.

Q2: The retention time of THPI-d6 is slightly earlier than that of THPI. Why is this happening and should I be concerned?

A2: This phenomenon is known as the "deuterium isotope effect".[7][14] In reverse-phase chromatography, deuterated compounds can sometimes be slightly less retentive and elute marginally earlier than their non-deuterated counterparts.

  • Causality: The substitution of hydrogen with the heavier deuterium isotope can subtly alter the molecule's physicochemical properties, such as its lipophilicity, leading to a change in chromatographic behavior.[14]

  • Trustworthiness Check: While a small shift (e.g., 0.05-0.1 min) is often acceptable, a significant separation is a major concern. If the analyte and IS elute at different times, they will not experience the same degree of matrix-induced ion suppression or enhancement, defeating the primary purpose of using a SIL-IS.[14] This can lead to poor accuracy and precision.

  • Solution: Adjust your chromatography to ensure the peaks co-elute as closely as possible. This may involve slowing the gradient or using a different column chemistry. Always validate the method across different lots of biological matrix to ensure the retention time relationship is consistent.[14]

Q3: The peak area of my internal standard (THPI-d6) is highly variable across my sample batch. What should I investigate?

A3: Inconsistent IS response is a common problem that undermines data quality. A robust method should have an IS response with a relative standard deviation (RSD) of less than 15-20% across the batch. The FDA has issued citations for methods where the IS response varies significantly between standards and study samples.[6]

  • Causality & Investigation Steps: This issue requires a systematic investigation. The diagram below outlines a logical troubleshooting workflow. Key factors include:

    • Sample Preparation Error: Inconsistent pipetting of the IS solution.

    • Matrix Effects: Severe and variable ion suppression between samples.

    • Analyte-IS Competition: At very high analyte concentrations, the analyte can compete with the IS for ionization, suppressing the IS signal. This is a sign that your IS concentration may be too low or your sample needs dilution.[15]

    • Instrument Instability: A dirty ion source or failing detector can cause signal drift.

Visualization: Troubleshooting Inconsistent IS Response

Troubleshooting_IS Start Inconsistent IS Response (High %RSD) CheckPrep Review Sample Prep: Consistent IS Spiking? Start->CheckPrep CheckSystem Run System Suitability: Stable IS Response in Solvent? CheckPrep->CheckSystem Yes ResultPrep Root Cause: Sample Prep Error CheckPrep->ResultPrep No CheckMatrix Post-Column Infusion: Significant Ion Suppression? CheckSystem->CheckMatrix Yes ResultSystem Root Cause: Instrument Instability (Clean Source, Recalibrate) CheckSystem->ResultSystem No CheckConcentration Plot IS Area vs. Analyte Conc.: IS Suppression at High Conc.? CheckMatrix->CheckConcentration No ResultMatrix Root Cause: Severe Matrix Effects (Improve Cleanup, Dilute Sample) CheckMatrix->ResultMatrix Yes ResultConcentration Root Cause: Analyte/IS Competition (Increase IS Conc., Dilute Sample) CheckConcentration->ResultConcentration Yes

Caption: A logic diagram for troubleshooting inconsistent internal standard (IS) response.

Section 3: GC-MS and NMR Data Considerations

GC-MS Workflows

Q1: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for THPI-d6 analysis?

A1: While possible, it is generally not recommended for quantifying THPI as a metabolite of captan.

  • Causality: Captan is thermally labile and can degrade to THPI in the hot GC injector port.[9][10] This makes it impossible to distinguish between THPI that was originally in the sample and THPI that was formed as an artifact during analysis. This leads to a significant overestimation of the metabolite concentration.[8]

  • Expert Insight: If you are analyzing a formulated standard of THPI-d6 for purity, GC-MS can be used. However, for bioanalysis where the parent drug may be present, LC-MS/MS is the authoritative and scientifically sound choice.[10][16] Several studies have explicitly developed LC-MS/MS methods to overcome the challenges of GC-based analysis.[12][16]

NMR Data Analysis for Standard Qualification

Q1: What software should I use to verify the structure and purity of my THPI-d6 standard?

A1: Verifying the identity and isotopic enrichment of your standard is a critical quality control step. Nuclear Magnetic Resonance (NMR) is a primary tool for this.

  • Software Options: Several software packages are available for processing 1D and 2D NMR data. Common commercial options include Mnova and Bruker's TopSpin.[17] Open-source and web-based platforms like NMRium and NMRPipe are also powerful alternatives.[17][18]

  • Workflow:

    • Acquire a ¹H NMR spectrum of the THPI-d6 standard.

    • Process the data using your chosen software (e.g., Fourier transform, phase correction, baseline correction).

    • Verification: The key is to confirm the absence of proton signals at the positions where deuterium has been incorporated. Integration of the remaining proton signals against a reference standard can help confirm the concentration and purity. Mass spectrometry should be used in parallel to confirm the correct mass and the distribution of isotopologues (d0, d1, d2, etc.) to determine the isotopic enrichment.

References

  • Source: ResolveMass Laboratories Inc.
  • Title: The Value of Deuterated Internal Standards Source: KCAS Bio URL: [Link]

  • Title: Deuterated internal standards and bioanalysis Source: AptoChem URL: [Link]

  • Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: SciSpace by Typeset URL: [Link]

  • Title: Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Metabolite Identification | For Accurate Metabolite Analysis Source: Waters Corporation URL: [Link]

  • Title: Which Software is Used for Metabolite Identification, and How Can the Accuracy of Identification Results Be Ensured? Source: MtoZ Biolabs URL: [Link]

  • Title: CPExtract, a Software Tool for the Automated Tracer-Based Pathway Specific Screening of Secondary Metabolites in LC-HRMS Data Source: ACS Publications URL: [Link]

  • Title: An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis Source: Taylor & Francis Online URL: [Link]

  • Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]

  • Title: Use of on-line hydrogen/deuterium exchange to facilitate metabolite identification Source: PubMed URL: [Link]

  • Title: Hidden Problems in Your LC–MS Data? Source: LCGC International URL: [Link]

  • Title: Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: Improved analysis of captan, tetrahydrophthalimide, captafol, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: 1,2,3,6-Tetrahydrophthalimide Source: NIST WebBook URL: [Link]

  • Title: Drug Metabolite ID software alternatives to Compound Discoverer? Source: Reddit URL: [Link]

  • Title: 1,2,3,6-Tetrahydrophthalimide, CAS No. 1469-48-3 Source: Carl ROTH URL: [Link]

  • Title: NMR Software Source: NMR Wiki URL: [Link]

  • Title: Analysis of Captan/THPI and of Folpet/PI via GC-MS/MS and LC-MS/MS Source: EURL Pesticides URL: [Link]

  • Title: Quantification of Residues of Folpet and Captan in QuEChERS Extracts Source: EURL Pesticides URL: [Link]

  • Title: A NEW STRATEGY FOR THE DETERMINATION OF CAPTAN AND FOLPET IN FOOD MATRICES Source: Waters Corporation URL: [Link]

  • Title: Analysis of Captan, Folpet and Their Derivatives in Water by APCI-LCMS-8060 Source: Shimadzu URL: [Link]

  • Title: Analysis of Captan, Folpet, and their Derivatives in Food with APCI-LCMS-8060 Source: Shimadzu URL: [Link]

  • Title: 1,2,3,6-Tetrahydrophthalimide Source: PubChem URL: [Link]

  • Title: Liquid chromatography–tandem mass spectrometry (LC/APCI-MS/MS) methods for the quantification of captan and folpet phthalimide metabolites in human plasma and urine Source: ResearchGate URL: [Link]

  • Title: Liquid chromatography–tandem mass spectrometry (LC/APCI-MS/MS) methods for the quantification of captan and folpet phthalimide Source: SciSpace by Typeset URL: [Link]

  • Title: Improved Analysis of Captan, Tetrahydrophthalimide, Captafol, Folpet, Phthalimide, and Iprodione in Fruits and Vegetables by Liquid Chromatography Tandem Mass Spectrometry Source: PubMed URL: [Link]

  • Title: NMRium - The next-generation NMR software Source: NMRium URL: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Method Validation for 1,2,3,6-Tetrahydrophthalimide-d6 Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unsung Hero of Accurate Quantification

In the world of bioanalysis, particularly in pharmacokinetic, toxicokinetic, and residue analysis studies, the accuracy of our results is paramount. The data we generate informs critical decisions in drug development and regulatory compliance. At the heart of achieving this accuracy is the concept of the internal standard (IS)—a compound added in a constant amount to all samples, calibrators, and quality controls. The ideal internal standard behaves almost identically to the analyte of interest, correcting for variability during sample preparation and analysis.[1][2]

This guide focuses on the method validation for a specific, yet crucial, type of internal standard: 1,2,3,6-Tetrahydrophthalimide-d6 (THPI-d6) . This deuterated molecule is the stable isotope-labeled (SIL) internal standard for 1,2,3,6-Tetrahydrophthalimide (THPI), which is the primary metabolite of the widely used fungicide captan.[3][4] Given that regulatory bodies often require the quantification of both the parent compound (captan) and its metabolite (THPI) to assess exposure and safety, a robustly validated method for its SIL internal standard is not just best practice—it is a necessity.[5][6]

This document provides a comprehensive comparison of analytical approaches and a detailed guide to the validation process, grounded in the principles outlined by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][9] Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights needed to develop and validate a trustworthy and scientifically sound quantification method.

Choosing the Right Analytical Platform: LC-MS/MS vs. GC-MS/MS

The choice of analytical instrumentation is the first critical decision point. For a molecule like THPI and its deuterated analogue, both Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are viable options. However, a comparative analysis reveals a clear frontrunner for high-throughput bioanalysis.

FeatureGC-MS/MSLC-MS/MSRationale & Recommendation
Analyte Stability LowerHigherCaptan is thermally labile and can degrade to THPI in a hot GC injector, artificially inflating the metabolite's concentration.[5][10] LC-MS/MS analysis is performed at or near ambient temperatures, preserving the integrity of the original sample.
Sample Preparation More ComplexSimplerGC-MS/MS often requires derivatization to make polar analytes like THPI sufficiently volatile. This adds time, cost, and a potential source of variability. LC-MS/MS can directly analyze THPI and THPI-d6 from a simple protein precipitation or QuEChERS extract.[11]
Matrix Effects Less PronouncedMore PronouncedMatrix effects (ion suppression or enhancement) can be a significant challenge in LC-MS/MS. However, this is precisely where a co-eluting SIL internal standard like THPI-d6 demonstrates its greatest value, as it effectively compensates for these variations.[12][13]
Throughput LowerHigherThe simpler sample preparation and faster run times typically associated with modern UPLC/UHPLC systems make LC-MS/MS the superior choice for analyzing large batches of study samples.[14]

The Core Principle: Isotope Dilution Mass Spectrometry

The use of THPI-d6 relies on the principle of isotope dilution. The mass spectrometer can differentiate between the analyte (THPI) and the internal standard (THPI-d6) due to the mass difference imparted by the six deuterium atoms. Because the two molecules are chemically identical, they co-elute chromatographically and experience the same extraction efficiencies and matrix effects. Any signal suppression that affects the analyte will proportionally affect the internal standard. Therefore, the ratio of the analyte peak area to the internal standard peak area remains constant and is directly proportional to the analyte's concentration. This relationship is the foundation of our quantitative accuracy.[2]

G cluster_sample Biological Sample cluster_process Sample Preparation & Analysis cluster_data Data Processing Analyte_Unknown Analyte (THPI) Unknown Conc. IS_Addition Add Known Conc. of IS (THPI-d6) Analyte_Unknown->IS_Addition Extraction Extraction (Variable Recovery) IS_Addition->Extraction Both molecules experience same losses LCMS LC-MS/MS Analysis (Variable Ionization) Extraction->LCMS Both molecules experience same matrix effects Ratio Calculate Peak Area Ratio (Analyte / IS) LCMS->Ratio Ratio remains constant, correcting for variability Concentration Determine Analyte Conc. (via Calibration Curve) Ratio->Concentration

Caption: The principle of isotope dilution using THPI-d6.

A Validated Method: The Experimental Workflow

A robust bioanalytical method requires a well-defined workflow. The following diagram and protocol outline a typical process for quantifying THPI in a biological matrix like plasma or tissue homogenate using THPI-d6.

workflow Sample 1. Sample Aliquot (e.g., 100 µL Plasma) Spike 2. Add IS Working Solution (THPI-d6 in Acetonitrile) Sample->Spike Precipitate 3. Add Precipitation Solvent (e.g., Acetonitrile) Spike->Precipitate Vortex 4. Vortex to Mix Precipitate->Vortex Centrifuge 5. Centrifuge to Pellet Protein Vortex->Centrifuge Supernatant 6. Transfer Supernatant Centrifuge->Supernatant Inject 7. Inject into LC-MS/MS System Supernatant->Inject Data 8. Data Acquisition & Processing Inject->Data

Caption: Experimental workflow for sample preparation and analysis.

Detailed Protocol: Preparation of Calibration Standards and Quality Controls

This protocol is foundational to method validation, as it provides the known samples against which the method's performance is judged.

  • Prepare Stock Solutions:

    • Accurately weigh certified reference standards of THPI and THPI-d6.

    • Dissolve each in a suitable solvent (e.g., acetonitrile) to create primary stock solutions of known concentration (e.g., 1 mg/mL). Store appropriately, typically at -20°C or below.

  • Prepare Intermediate & Working Solutions:

    • Analyte (THPI): Perform serial dilutions of the THPI primary stock solution with solvent to create a series of working solutions that will be used to spike the calibration curve (CAL) and quality control (QC) samples.

    • Internal Standard (THPI-d6): Prepare a single IS working solution from the THPI-d6 stock. The concentration should be chosen to yield a robust and consistent signal in the mass spectrometer (e.g., 50 ng/mL).

  • Spike Calibration (CAL) Standards:

    • Dispense aliquots of blank biological matrix (e.g., 100 µL of control human plasma) into a series of labeled tubes.

    • Spike a small, fixed volume (e.g., 5 µL) of the appropriate THPI working solution into each tube to create a calibration curve spanning the expected concentration range. A typical curve includes a blank, a zero standard (matrix + IS), and 6-8 non-zero concentration levels.

  • Spike Quality Control (QC) Samples:

    • Using a separately prepared THPI stock solution to ensure independence, spike blank matrix to create QC samples at a minimum of four levels:

      • LLOQ: Lower Limit of Quantification

      • LQC: Low Quality Control (approx. 3x LLOQ)

      • MQC: Medium Quality Control (mid-range of the curve)

      • HQC: High Quality Control (approx. 75-85% of the Upper Limit of Quantification)

  • Sample Processing:

    • To every tube (CALs, QCs, blanks, and unknown study samples), add a fixed volume of the IS working solution (e.g., 50 µL).

    • Proceed with the sample preparation method (e.g., protein precipitation) as outlined in the workflow diagram above.

Method Validation Parameters and Acceptance Criteria

Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose. The parameters tested are based on FDA and EMA guidelines.[7][8][15]

Validation ParameterPurposeTypical Acceptance Criteria (Chromatography)
Selectivity & Specificity To ensure the method can differentiate and quantify the analyte from endogenous matrix components, metabolites, and other interferences.Response in blank samples should be < 20% of the LLOQ for the analyte and < 5% for the internal standard.[9]
Calibration Curve & Linearity To demonstrate the relationship between instrument response (analyte/IS ratio) and analyte concentration over the intended range.At least 75% of non-zero standards must be within ±15% of their nominal value (±20% at the LLOQ). The correlation coefficient (r²) should be ≥ 0.99.
Accuracy & Precision To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter between replicate measurements (precision).For QC samples, the mean concentration should be within ±15% of the nominal value (accuracy), and the coefficient of variation (CV%) should be ≤ 15% (precision). At the LLOQ, these limits are relaxed to ±20% and ≤ 20%, respectively.[16]
Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy and precision must meet the ±20% / ≤ 20% criteria.
Recovery The efficiency of the extraction process.While not required to be 100%, recovery should be consistent and reproducible across the concentration range. The use of a SIL IS like THPI-d6 largely corrects for recovery variability.[1]
Matrix Effect To assess the impact of co-eluting matrix components on the ionization of the analyte and IS.The matrix factor (ratio of analyte peak response in the presence of matrix to the response in a clean solution) should be consistent. The IS-normalized matrix factor should have a CV% ≤ 15%.[12]
Stability To ensure the analyte is stable in the biological matrix under various storage and processing conditions.Mean concentration of stability samples must be within ±15% of the nominal concentration of freshly prepared samples. Conditions tested include bench-top, freeze-thaw, and long-term storage stability.

Conclusion: A Foundation of Trust

The quantification of 1,2,3,6-Tetrahydrophthalimide-d6 is not merely a procedural step; it is the cornerstone of ensuring the validity of data for its non-labeled analogue, THPI. By selecting the appropriate analytical platform (LC-MS/MS), understanding the principles of isotope dilution, and rigorously validating the method against internationally recognized standards, laboratories can produce data that is accurate, reproducible, and defensible. A stable isotope-labeled internal standard is the best tool available to compensate for the inherent variabilities of bioanalysis, and a thorough validation process is the only way to prove its performance and establish a foundation of trust in your results.[13][17]

References

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace . Available at: [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) . Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA . Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . Available at: [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers . Available at: [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA) . Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • Bioanalytical Method Validation FDA 2001.pdf . Available at: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation . Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA . Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov . Available at: [Link]

  • Designing Stable Isotope Labeled Internal Standards - Acanthus Research . Available at: [Link]

  • Bioanalytical method validation emea | PPTX - Slideshare . Available at: [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? . Available at: [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC - NIH . Available at: [Link]

  • Development and Validation of Pesticide Residues Determination Method in Fruits and Vegetables through Liquid and Gas Chromatography Tandem Mass Spectrometry (LC-MS/MS and GC-MS/MS) Employing Modified QuEChERS Method and a Centrifugal Vacuum Concentrator - MDPI . Available at: [Link]

  • Multi-residue pesticide analysis in chicken: LC-MS/MS method development and validation . Available at: [Link]

  • LC-MS/MS analysis and validation of pesticides residue in vegetables asserted to be organic - Taylor & Francis Online . Available at: [Link]

  • METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED . Available at: [Link]

  • Establishment of an LC-MS/MS Method for the Determination of 45 Pesticide Residues in Fruits and Vegetables from Fujian, China - NIH . Available at: [Link]

  • Improved analysis of captan, tetrahydrophthalimide, captafol, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry | Request PDF - ResearchGate . Available at: [Link]

  • Analysis of Captan/THPI and of Folpet/PI via GC-MS/MS and LC-MS/MS - eurl-pesticides.eu . Available at: [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - ResearchGate . Available at: [Link]

  • Quantification of Residues of Folpet and Captan in QuEChERS Extracts - eurl-pesticides.eu . Available at: [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices . Available at: [Link]

  • A NEW STRATEGY FOR THE DETERMINATION OF CAPTAN AND FOLPET IN FOOD MATRICES . Available at: [Link]

  • GC-ITMS determination and degradation of captan during winemaking - PubMed . Available at: [Link]

  • EURL-SRM - Analytical Observations Report Background information . Available at: [Link]

Sources

Navigating the Analytical Challenges of Captan and its Metabolite THPI: A Comparative Guide to Certified Reference Materials

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of food safety and environmental monitoring, the accurate quantification of pesticide residues is paramount. Captan, a widely used phthalimide fungicide, and its primary metabolite, 1,2,3,6-Tetrahydrophthalimide (THPI), present unique analytical challenges due to Captan's inherent instability.[1][2][3][4][5][6][7][8][9][10][11] This guide provides a comprehensive comparison of commercially available Certified Reference Materials (CRMs) for Captan and THPI, coupled with field-proven analytical methodologies, to empower researchers, scientists, and drug development professionals in achieving reliable and reproducible results.

The Critical Role of Certified Reference Materials

The foundation of any robust analytical method lies in the quality and reliability of the reference standards used for calibration and validation. Certified Reference Materials (CRMs) provide the highest level of accuracy and traceability, being produced and certified under internationally recognized standards such as ISO 17034 and ISO/IEC 17025.[12][13][14][15] The use of CRMs is not merely a best practice but a necessity for ensuring data integrity and compliance with regulatory requirements. For analytes as labile as Captan, the use of well-characterized CRMs is even more critical to compensate for potential degradation during analysis.[1][3][9][10][16]

Comparative Analysis of Commercially Available CRMs

A variety of suppliers offer CRMs for Captan and THPI, each with its own set of specifications. The following table provides a comparative overview of these materials to aid in the selection of the most appropriate standard for your analytical needs.

SupplierProduct NameCAS NumberPurity/ConcentrationFormatCertification
Sigma-Aldrich (TraceCERT®) Captan certified reference material133-06-2NeatNeat solidISO/IEC 17025, ISO 17034
NSI Lab Solutions Captan #51020133-06-21000 µg/mL in AcetoneSolutionNot explicitly stated
CRM LABSTANDARD Captan133-06-2≥ 95%Neat solidISO 17034[17]
Cayman Chemical Captan133-06-2>98%Neat solidNot explicitly stated
Smolecule Captan133-06-2>98%Neat solidNot explicitly stated[18]
Shimadzu Tetrahydrophthalimide85-40-5Not specified (used in their application notes)Not specifiedNot specified[2][9][19]

Note: The availability and specifications of CRMs are subject to change. It is recommended to consult the respective supplier's website for the most current information.

The Analytical Challenge: Captan's Instability and the Shift to LC-MS/MS

Historically, Gas Chromatography (GC) with Mass Spectrometry (MS) was a common technique for pesticide residue analysis. However, Captan's thermal lability poses a significant challenge for GC-based methods. The high temperatures of the GC inlet can cause Captan to degrade to THPI, leading to inaccurate quantification of both the parent compound and its metabolite.[1][3][9][16]

To circumvent this issue, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred analytical technique.[1][3][4][5][6][8] LC-MS/MS analysis is performed at ambient or controlled temperatures, thus preserving the integrity of Captan and allowing for the simultaneous and accurate measurement of both Captan and THPI.

Experimental Protocol: A Validated LC-MS/MS Method for Captan and THPI Analysis

This section outlines a robust and self-validating LC-MS/MS method for the simultaneous determination of Captan and THPI in a food matrix, such as fruit or vegetable homogenate.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[2][9]

Step-by-Step Protocol:

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).

  • Final Centrifugation: Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.

  • Filtration and Analysis: Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Workflow for QuEChERS Sample Preparation

QuEChERS_Workflow cluster_sample_prep QuEChERS Sample Preparation Homogenized_Sample 1. Homogenized Sample (10g) Extraction 2. Add Acetonitrile (10mL) Shake for 1 min Homogenized_Sample->Extraction Salting_Out 3. Add QuEChERS Salts Shake for 1 min Extraction->Salting_Out Centrifugation1 4. Centrifuge (≥3000 x g, 5 min) Salting_Out->Centrifugation1 dSPE 5. Transfer Supernatant to d-SPE tube Vortex 30s Centrifugation1->dSPE Centrifugation2 6. Centrifuge dSPE->Centrifugation2 Filtration 7. Filter Supernatant (0.22 µm) Centrifugation2->Filtration LCMS_Analysis Ready for LC-MS/MS Analysis Filtration->LCMS_Analysis

Caption: QuEChERS sample preparation workflow for the extraction of Captan and THPI from food matrices.

LC-MS/MS Instrumental Analysis

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Captan 300.0149.015
300.079.025
THPI 152.179.110
152.197.120

Note: These are starting conditions and may require optimization based on the specific instrument and column used.

Analytical Workflow Visualization

Analytical_Workflow cluster_workflow LC-MS/MS Analytical Workflow Sample_Extract Sample Extract (from QuEChERS) Autosampler Autosampler Sample_Extract->Autosampler LC_System Liquid Chromatography (C18 Column) Autosampler->LC_System Injection MS_System Tandem Mass Spectrometer (ESI+, MRM) LC_System->MS_System Elution Data_Acquisition Data Acquisition & Processing MS_System->Data_Acquisition Quantification Quantification using CRMs Data_Acquisition->Quantification

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.